trans,trans-2,4-Nonadienal - d7
Description
Significance of Stable Isotopes in Mechanistic Studies and Analytical Science
Stable isotopes, such as deuterium (B1214612) (²H), are non-radioactive variants of elements that possess extra neutrons. researchgate.net This increase in mass, while having a minimal effect on the chemical properties of a molecule, provides a unique tag that can be detected by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. nih.gov This fundamental principle allows researchers to trace the journey of molecules through intricate chemical reactions and biological pathways. nih.govnih.gov
The use of stable isotopes is particularly valuable in mechanistic studies, where understanding the precise sequence of bond-breaking and bond-forming events is crucial. chem-station.com By selectively replacing hydrogen with deuterium at specific molecular positions, scientists can determine whether a particular C-H bond is broken in the rate-determining step of a reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into reaction mechanisms. chem-station.com
In analytical science, deuterium-labeled compounds are widely used as internal standards for quantitative analysis. princeton.edu Because they are chemically identical to their non-labeled counterparts but have a different mass, they can be added to a sample in a known quantity to improve the accuracy and precision of measurements. princeton.edu This is especially important in complex biological matrices where other components might interfere with the analysis. nih.gov
Overview of Deuterated Aldehyde Applications in Advanced Research
Aldehydes are a class of organic compounds that are ubiquitous in both industrial and biological systems. Their deuterated forms have emerged as versatile tools in a range of advanced research applications. The incorporation of deuterium can influence the metabolic fate of a molecule, often slowing down metabolic processes and allowing for a more detailed study of its absorption, distribution, metabolism, and excretion (ADME) properties. clearsynth.com
Deuterated aldehydes serve as essential building blocks in the synthesis of more complex labeled molecules. nih.gov Their utility extends to the study of enzyme mechanisms, where they can help to elucidate the role of specific amino acid residues in catalysis. Furthermore, in the field of materials science, deuterium incorporation can enhance the properties and durability of optical and electronic devices. chem-station.com
Recent advancements have focused on developing efficient and selective methods for the synthesis of deuterated aldehydes. nih.gov These methods include traditional approaches using reducing agents, as well as more modern techniques involving transition-metal catalysis and photocatalysis.
Rationale for Deuterated trans,trans-2,4-Nonadienal (B146766) in Specific Investigations
trans,trans-2,4-Nonadienal is an unsaturated aldehyde that naturally occurs in a variety of foods and is known for its characteristic fatty and green odor. sigmaaldrich.comchemdad.com Its deuterated form, trans,trans-2,4-Nonadienal-d7, is particularly useful as an internal standard in food science and environmental analysis for the accurate quantification of its non-labeled counterpart.
Given that trans,trans-2,4-Nonadienal has been identified as a potentially mutagenic substance that can induce oxidative DNA damage, the deuterated analog is crucial for toxicological studies. chemdad.com It allows for precise measurement of the compound and its metabolites in biological systems, aiding in the assessment of its potential health risks.
The table below summarizes key data for trans,trans-2,4-Nonadienal:
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| Boiling Point | 97-98 °C at 10 mmHg |
| Density | 0.862 g/mL at 25 °C |
| Refractive Index | n20/D 1.5207 |
Data sourced from various chemical suppliers and databases. sigmaaldrich.comchemdad.comnih.govnist.gov
Properties
CAS No. |
1335436-32-2 |
|---|---|
Molecular Formula |
C9H7D7O |
Molecular Weight |
145 |
Purity |
95% min. |
Synonyms |
trans,trans-2,4-Nonadienal - d7 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Trans,trans 2,4 Nonadienal D7
Development of Novel Deuteration Pathways
The synthesis of deuterated aldehydes, including α,β-unsaturated aldehydes like trans,trans-2,4-nonadienal (B146766), has evolved significantly from classical methods, which often relied on the reduction of carboxylic acid derivatives with expensive deuterated reagents. nih.govnih.gov Contemporary research focuses on developing more direct, efficient, and selective deuteration pathways.
Organocatalytic Approaches for Formyl C-H Bond Deuteration
Organocatalysis has emerged as a powerful strategy for the selective deuteration of the formyl C-H bond in a wide range of aldehydes. benthamdirect.com N-Heterocyclic carbenes (NHCs) are particularly effective catalysts for this transformation, promoting a hydrogen-deuterium exchange (HDE) reaction with D₂O, a readily available and inexpensive deuterium (B1214612) source. nih.gov This method is applicable to aryl, α,β-alkyl, and α,β-alkenyl aldehydes. nih.gov The NHC-catalyzed process involves the reversible formation of a Breslow intermediate, which facilitates the exchange of the formyl hydrogen with deuterium from D₂O. nih.gov This approach is lauded for its mild reaction conditions and minimal byproduct formation. nih.gov Recent advancements between 2019 and 2022 have further refined NHC-mediated catalytic approaches, enabling the synthesis of various functionalized deuterated aldehydes. benthamdirect.com
Transition Metal-Catalyzed Deuteration Reactions
Transition metal catalysis offers another robust avenue for deuteration. Ruthenium and iridium complexes have been successfully employed for the direct deuteration of aldehydes. For instance, RuHCl(CO)(PPh₃)₃ can catalyze the formyl C-H bond deuteration of aldehydes using D₂O as the deuterium source. lookchem.com This method can achieve up to 84% deuterium incorporation in a single run, with the potential for higher incorporation through multiple iterations. lookchem.com However, a challenge with some transition metal-catalyzed HDE processes is the potential for non-selective deuteration of other parts of the molecule, such as aromatic rings, and sometimes results in only moderate levels of deuterium incorporation. nih.gov Palladium-on-carbon (Pd/C) in the presence of aluminum and D₂O has also been shown to be an effective system for H-D exchange reactions. mdpi.com
Electrochemical Deuteration Techniques
Electrochemical methods present a modern and environmentally friendly approach to deuteration. rsc.org These techniques can circumvent the need for harsh reagents or high pressures of deuterium gas. rsc.org Electrocatalytic strategies, often using D₂O as the deuterium source, can achieve high yields and significant deuterium incorporation. xmu.edu.cn For instance, an electrochemical deoxygenative deuteration of aldehydes and ketones has been developed using protic acids in water. researchgate.net This method is noted for its mild conditions, broad substrate scope, and high chemoselectivity. researchgate.net
Photocatalysis-Based Deuteration Systems
Photocatalysis has recently emerged as a mild and efficient method for organic transformations, including deuteration. nih.gov A synergistic approach combining a light-driven, polyoxometalate-facilitated hydrogen atom transfer (HAT) and thiol catalysis allows for the formyl-selective deuterium labeling of aldehydes with D₂O. nih.govrsc.org This method is highly efficient, scalable, and demonstrates excellent deuterium incorporation across a broad range of substrates with high functional group tolerance. nih.govrsc.org Another innovative photocatalytic method involves the use of chlorine radicals generated in situ from inexpensive FeCl₃ to mediate the HDE of the formyl C-H bond with D₂O, achieving up to 99% deuterium incorporation. nih.gov
Isotopic Purity and Regioselectivity in Deuterium Labeling
Achieving high isotopic purity and regioselectivity is paramount in the synthesis of deuterated compounds. The goal is to introduce deuterium at specific, desired positions within the molecule without scrambling or non-specific labeling.
In the context of trans,trans-2,4-nonadienal-d7, the "d7" designation implies the incorporation of seven deuterium atoms. Based on the structure of trans,trans-2,4-nonadienal, these deuterons would likely be distributed across the alkyl chain and potentially the vinyl and formyl positions. For instance, a synthesis of [3,4-(²H₂)]-(E,E)-2,4-nonadienal has been reported, demonstrating specific labeling on the carbon backbone. nih.gov
The choice of catalytic system is crucial for controlling regioselectivity. NHC-catalyzed methods are particularly noted for their high selectivity for the formyl C-1 position. nih.gov However, in some cases, deuteration can also occur at the α- and/or β-positions of alkanals, a challenge that can be addressed by subsequent base-promoted exchange reactions in H₂O. nih.gov Photocatalytic methods have also demonstrated excellent functional group tolerance and selectivity, enabling late-stage modification of complex molecules. rsc.orgnih.gov
The isotopic purity, or the percentage of deuterium incorporation at the target site, is a key metric of success. Many modern methods, including organocatalytic and photocatalytic approaches, report high levels of deuterium incorporation, often exceeding 90% and in some cases reaching up to 99%. benthamdirect.comnih.govnih.gov
Scale-Up and Efficiency Considerations in Deuterated Compound Synthesis
Traditional methods involving stoichiometric deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) are often expensive and generate significant waste, making them less suitable for large-scale production. mdpi.com Modern catalytic methods, which use small amounts of a catalyst and an inexpensive deuterium source like D₂O, are inherently more efficient and scalable. benthamdirect.comnih.gov
The development of flow photoreactors has been instrumental in bridging the gap between laboratory research and industrial applications for photocatalytic deuteration. nih.gov For example, a flow photoreactor equipped with high-intensity LEDs has enabled the synthesis of C-1-deuterated aldehydes on an 85-gram scale. nih.gov Similarly, some electrochemical methods are highlighted for their practicability, suggesting their potential for scale-up. researchgate.net The efficiency of a synthetic process is also tied to the number of steps, atom economy, and the cost of starting materials and reagents. Direct HDE reactions are considered ideal in terms of atom- and step-economy. nih.gov
Advanced Analytical Methodologies and Applications of Trans,trans 2,4 Nonadienal D7
Mass Spectrometric Quantification in Complex Biological and Food Matrices
Mass spectrometry (MS), particularly when coupled with chromatographic separation, is a powerful tool for the selective and sensitive quantification of specific analytes. However, the accuracy of MS-based quantification in complex matrices like food and biological samples can be compromised by matrix effects and variations during sample preparation. creative-proteomics.comnih.gov The use of a stable isotope-labeled internal standard, such as trans,trans-2,4-Nonadienal (B146766) - d7, is the gold standard method to correct for these potential errors. acanthusresearch.comscispace.com This approach, known as stable isotope dilution analysis (SIDA), is fundamental to achieving reliable results in lipidomics and food chemistry. nih.govelsevierpure.com
The development of a Stable Isotope Dilution Assay (SIDA) is a cornerstone for the accurate measurement of analytes like trans,trans-2,4-Nonadienal. The principle of SIDA involves adding a known amount of the stable isotope-labeled analogue, trans,trans-2,4-Nonadienal - d7, to the sample at the earliest stage of the analytical workflow. nih.gov Because the deuterated standard is chemically identical to the native analyte, it behaves in the same manner during extraction, derivatization, and analysis, effectively mirroring any sample loss or degradation. acanthusresearch.comscispace.com
Validation of the SIDA method ensures its reliability. This process typically involves assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). For instance, methods developed for similar aldehydes in food matrices have demonstrated excellent linearity with high correlation coefficients and low limits of detection, often in the nanogram-per-gram (ng/g) range. elsevierpure.comresearchgate.netmdpi.com The validation confirms that the assay is fit for its intended purpose of quantifying trace levels of the analyte in diverse and challenging samples. researchgate.net
This compound serves as an ideal internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses. nih.govnih.govmdpi.com
In GC-MS , aldehydes are often derivatized to improve their chromatographic behavior and thermal stability. A common derivatization agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). nih.gov The resulting oxime derivatives are then analyzed by GC-MS. The this compound standard undergoes the same derivatization reaction, and its derivative co-elutes with the analyte's derivative. The mass spectrometer distinguishes between the two based on their mass-to-charge (m/z) ratio. nih.gov
In LC-MS/MS , derivatization can also be used to enhance ionization efficiency. mdpi.com For example, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) allows for sensitive detection in positive ion mode. The analyte and the internal standard are quantified by monitoring specific precursor-to-product ion transitions in a technique called Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces background noise. nih.gov
The fundamental advantage of using this compound is that it compensates for variability in ionization efficiency, a common issue in mass spectrometry, particularly with electrospray ionization (ESI) used in LC-MS. scispace.com
The primary purpose of an internal standard is to improve the precision and accuracy of quantitative analysis, which is especially critical at trace levels. nist.govnist.gov By calculating the ratio of the analyte's response to the internal standard's response, the method corrects for variations that occur during the analytical process. This includes everything from slight inconsistencies in injection volume to fluctuations in the mass spectrometer's detector response. nih.govnih.gov
The use of a stable isotope-labeled internal standard like this compound is superior to using a structurally similar compound (analogue internal standard). While an analogue can correct for some variability, it does not have the exact same chemical and physical properties and may behave differently during extraction or ionization, leading to less accurate results. scispace.com The improvement in data quality is evident in lower relative standard deviations (RSD) for precision and recovery values closer to 100% for accuracy.
Table 1: Illustrative Comparison of Analytical Performance With and Without a Stable Isotope-Labeled Internal Standard (IS)
This table presents typical performance data based on validated methods for similar aldehydes, illustrating the benefits of using a stable isotope-labeled internal standard.
| Parameter | Method with Structural Analogue IS | Method with Stable Isotope-Labeled IS (e.g., d7-Standard) |
| Intra-day Precision (RSD%) | 5 - 15% | < 5% |
| Inter-day Precision (RSD%) | 10 - 20% | < 10% |
| Accuracy (Recovery %) | 80 - 120% | 95 - 105% |
| Matrix Effect Variability | High | Minimized |
Chromatographic Separation Techniques for Labeled Analytes
The goal of the chromatographic step is to separate the analyte of interest from other interfering components in the matrix before it enters the mass spectrometer. A key characteristic of a stable isotope-labeled internal standard is that it has nearly identical chromatographic behavior to its unlabeled counterpart. scispace.com Therefore, this compound is expected to co-elute with the native trans,trans-2,4-Nonadienal.
This co-elution is advantageous because both compounds experience the same matrix effects at the same point in time, allowing for the most effective correction. The separation itself is typically achieved using one of two main techniques:
Gas Chromatography (GC): Often used for volatile compounds like aldehydes. Capillary columns with non-polar or mid-polar stationary phases are common. For aldehydes, derivatization is frequently performed to improve peak shape and thermal stability. nih.govresearchgate.net
Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are standard. A C18 stationary phase is frequently used to separate the derivatized or underivatized aldehydes based on their hydrophobicity. elsevierpure.comnih.gov
Table 2: Typical Chromatographic Conditions for Aldehyde Analysis
This table summarizes representative conditions used for separating aldehydes, applicable to both the native analyte and its deuterated standard.
| Technique | Column Example | Mobile Phase / Carrier Gas | Typical Application |
| GC-MS | DB-5ms (30 m x 0.25 mm x 0.25 µm) | Helium | Analysis of derivatized aldehydes in food and biological samples. nih.gov |
| LC-MS/MS | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Acetonitrile/Water with Formic Acid | Analysis of DNPH-derivatized aldehydes from fried foods. elsevierpure.comnih.gov |
Advanced Detection Methodologies Utilizing Deuterium (B1214612) Tags
The mass spectrometer is the detector that allows for the differentiation and quantification of the co-eluting analyte and the deuterium-tagged internal standard. The deuterium atoms in this compound increase its mass by seven atomic mass units compared to the native compound, without significantly altering its chemical structure. acanthusresearch.com This mass difference is easily resolved by the mass spectrometer.
Advanced detection methods rely on the instrument's ability to selectively monitor ions of specific mass-to-charge ratios (m/z).
Selected Ion Monitoring (SIM): In GC-MS, the instrument can be set to monitor only the m/z of a characteristic ion for the native analyte and the corresponding, heavier ion for the d7-standard. This increases sensitivity and selectivity compared to a full scan.
Multiple Reaction Monitoring (MRM): In tandem mass spectrometry (MS/MS), a specific precursor ion for the analyte is selected, fragmented, and a specific product ion is monitored. The same is done for the internal standard, using its unique precursor and product ion masses. This "transition" is highly specific and virtually eliminates matrix interferences, providing the highest level of sensitivity and accuracy for quantification. nih.gov
The stability of the deuterium label is crucial; it must not exchange with protons from the solvent or matrix under analytical conditions to ensure the mass difference is maintained. acanthusresearch.comsigmaaldrich.com
Table 3: Hypothetical Mass Spectrometric Parameters for Analyte and d7-Internal Standard
This table illustrates the principle of detection by showing representative m/z values for the native compound and its hypothetical d7-labeled internal standard.
| Compound | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) for MRM |
| trans,trans-2,4-Nonadienal | 138.21 | 139.1 | 81.1 |
| This compound | 145.25 | 146.1 | 88.1 |
Note: The exact m/z values for precursor and product ions would be determined experimentally during method development.
Mechanistic Investigations and Pathway Elucidation Using Trans,trans 2,4 Nonadienal D7
Tracking Lipid Peroxidation Pathways in Model Systems
trans,trans-2,4-Nonadienal (B146766) is a known byproduct of lipid peroxidation, a process of oxidative degradation of lipids. The use of its deuterated form, trans,trans-2,4-Nonadienal-d7, as an internal standard enables researchers to accurately trace and quantify the formation of the native aldehyde in controlled experimental models, shedding light on the mechanisms of lipid damage.
trans,trans-2,4-Nonadienal is principally formed from the oxidative decomposition of omega-6 polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid. nih.govresearchgate.net This process is a key event in food spoilage, particularly in items rich in these fats, and is also a significant pathway in biological systems under oxidative stress. chemdad.comthegoodscentscompany.com The peroxidation of PUFAs leads to a variety of lipid-derived electrophiles, including α,β-unsaturated aldehydes like trans,trans-2,4-nonadienal. nih.govnih.gov Studies have shown that during the autoxidation of fats like lard or the enzymatic breakdown of lipids in foods like peas, trans,trans-2,4-nonadienal is a generated volatile compound. chemdad.com Isotopic labeling studies have confirmed that aldehydes like nonadienal are formed from precursors such as α-linolenic acid through reactions often catalyzed by hydroperoxide lyases. wikipedia.org
Table 1: Formation of Aldehydes from Polyunsaturated Fatty Acids
| Precursor Fatty Acid Type | Primary Aldehyde Products | Reference |
|---|---|---|
| Omega-6 PUFAs (e.g., Linoleic Acid) | trans,trans-2,4-Nonadienal, 4-hydroxy-2-nonenal (HNE) | researchgate.netnih.gov |
| Omega-3 PUFAs (e.g., α-Linolenic Acid) | Acrolein, Crotonaldehyde | wikipedia.orgnih.gov |
The formation of trans,trans-2,4-nonadienal is rooted in a free-radical chain reaction. mdpi.com The process begins with the "initiation" step, where a reactive oxygen species (ROS), such as a hydroxyl radical, abstracts a hydrogen atom from a PUFA, creating a lipid radical. mdpi.com This radical rapidly reacts with molecular oxygen in the "propagation" phase to form a lipid peroxyl radical. This highly reactive species can then abstract a hydrogen from an adjacent PUFA, continuing the chain reaction and forming a lipid hydroperoxide. mdpi.com The process is amplified by the presence of redox-active metals like iron, which can decompose these hydroperoxides into even more reactive radicals. mdpi.com Ultimately, the unstable lipid hydroperoxides undergo fragmentation, breaking down into a variety of smaller molecules, including the stable α,β-unsaturated aldehyde, trans,trans-2,4-nonadienal.
Understanding Biological Metabolism and Degradation Pathways
Once formed or ingested, trans,trans-2,4-nonadienal undergoes metabolic transformations within biological systems. Using trans,trans-2,4-Nonadienal-d7 as a tracer allows scientists to follow its metabolic fate, distinguishing it and its downstream products from the body's natural (endogenous) pool of similar molecules.
In metabolic studies, a known quantity of trans,trans-2,4-Nonadienal-d7 is introduced into a biological system, such as cell cultures or animal models. Because of the mass difference imparted by the seven deuterium (B1214612) atoms, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can selectively detect the labeled compound and any metabolites that retain the deuterium label. This methodology is critical for identifying and quantifying the products of detoxification and degradation pathways. For example, it can be used to trace the conversion of the aldehyde to its corresponding alcohol or carboxylic acid, or its conjugation with cellular nucleophiles like glutathione (B108866).
trans,trans-2,4-Nonadienal is a reactive electrophile that can be transformed by multiple pathways.
Enzymatic Transformations: Enzymes such as alcohol dehydrogenases (ADHs) can reduce the aldehyde group to an alcohol (trans,trans-2,4-nonadien-1-ol), while aldehyde dehydrogenases (ALDHs) can oxidize it to a carboxylic acid (trans,trans-2,4-nonadienoic acid). Glutathione S-transferases (GSTs) can catalyze its conjugation with glutathione, a key step in detoxification and excretion.
Non-Enzymatic Transformations: Due to its electrophilic nature, the aldehyde can react non-enzymatically with cellular nucleophiles. It is known to form adducts with proteins and DNA, a mechanism that may contribute to its potential mutagenicity. chemdad.comguidechem.com The compound can react via Michael addition at its carbon-carbon double bonds or with the aldehyde group itself, leading to modifications of biological macromolecules and potential disruption of their function.
Table 2: Potential Metabolic Transformations of trans,trans-2,4-Nonadienal
| Transformation Type | Reaction | Resulting Product Class |
|---|---|---|
| Enzymatic Reduction | Aldehyde to Alcohol | Dienol |
| Enzymatic Oxidation | Aldehyde to Carboxylic Acid | Dienoic Acid |
| Enzymatic Conjugation | Reaction with Glutathione | Glutathione Adduct |
| Non-Enzymatic Adduction | Reaction with Protein/DNA | Macromolecular Adducts |
Insights into Chemical Reaction Mechanisms via Kinetic Isotope Effects
The substitution of hydrogen with deuterium in trans,trans-2,4-Nonadienal-d7 provides a sophisticated method for investigating reaction mechanisms through the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.
The C-D bond is stronger and has a lower zero-point energy than a C-H bond. Consequently, more energy is required to break a C-D bond, making reactions where this bond is cleaved in the rate-determining step proceed more slowly. By strategically placing deuterium atoms at different positions in the nonadienal molecule and comparing its reaction rate to the non-labeled version, researchers can pinpoint which specific C-H bonds are broken during a reaction's slowest step. For instance, if a significant KIE is observed when studying an enzymatic oxidation reaction, it provides strong evidence that the enzyme mechanism involves the abstraction of a hydrogen atom from the deuterated position. nih.gov This technique offers powerful, direct evidence for proposed reaction mechanisms.
Research into Biological Systems and Stress Responses Involving Trans,trans 2,4 Nonadienal D7
Formation as a Biomarker of Oxidative Stress and Lipid Damage
While research specifically validating trans,trans-2,4-nonadienal (B146766) as a routine biomarker for oxidative stress is limited, its formation is mechanistically linked to lipid peroxidation. Aldehydes of this class are generated through the oxidative degradation of polyunsaturated fatty acids (PUFAs), which are integral components of cell membranes. For instance, the related compound trans-2-nonenal is known to be generated from the peroxidation of PUFAs such as palmitoleic acid. When cells are subjected to high levels of oxidative stress, the resulting damage to lipids leads to the formation of these reactive aldehydes.
In animal models of induced oxidative tissue damage, protein adducts of 2-nonenal (B146743) have been detected, indicating that the compound is formed in vivo and reacts with cellular macromolecules. The presence of such adducts can serve as an indicator that lipid peroxidation has occurred. However, comprehensive studies establishing a direct and quantifiable correlation between trans,trans-2,4-nonadienal levels and the severity of oxidative stress in clinical or biological settings are not prominent in the literature.
Cellular Responses and Molecular Interactions in In Vitro Models
There is a notable absence of specific research detailing the cellular responses and molecular interactions of trans,trans-2,4-nonadienal in in vitro models. Scientific inquiry has heavily favored other lipid peroxidation products. For context, studies on DDE and HNE have shown that these aldehydes can induce a wide range of cellular effects, including:
Induction of oxidative and nitrative stress
Activation of inflammatory signaling pathways
Induction of apoptosis (programmed cell death)
Formation of adducts with proteins and DNA, leading to cellular dysfunction
Without direct studies, it can only be hypothesized that trans,trans-2,4-nonadienal, as a reactive α,β-unsaturated aldehyde, would exhibit similar cytotoxic and cell-signaling activities. However, no specific data on its effects on cell proliferation, molecular targets, or signaling cascades is available.
Identification of Precursor Substances and Metabolic Routes in Organisms
The primary precursors for the endogenous formation of trans,trans-2,4-nonadienal are ω-6 polyunsaturated fatty acids. The auto-oxidation of linoleic acid and arachidonic acid can lead to its formation through intermediates like 9-hydroperoxide and 11-hydroperoxide.
Information regarding the specific metabolic routes for the detoxification of trans,trans-2,4-nonadienal in organisms is scarce. General pathways for aldehyde detoxification typically involve oxidation to a less reactive carboxylic acid by aldehyde dehydrogenases (ALDH) or conjugation with glutathione (B108866) (GSH) mediated by glutathione S-transferases (GST). While the compound is listed as a metabolite found in the yeast Saccharomyces cerevisiae, detailed metabolic pathways in mammalian systems have not been elucidated.
Food Science and Sensory Research Applications of Trans,trans 2,4 Nonadienal D7
Quantification of Volatile Aroma Compounds in Food Systems
Stable isotope dilution analysis (SIDA) is a premier method for the accurate quantification of volatile aroma compounds in food. In this technique, a known amount of an isotopically labeled compound, such as trans,trans-2,4-Nonadienal-d7, is added to a sample at the beginning of the analytical procedure. This labeled internal standard behaves almost identically to the corresponding unlabeled analyte (trans,trans-2,4-nonadienal) during extraction, concentration, and chromatographic analysis. By measuring the ratio of the analyte to the labeled standard using mass spectrometry, precise quantification can be achieved, compensating for any losses during sample preparation. Deuterated internal standards are particularly valuable in gas chromatography-mass spectrometry (GC-MS) analysis. udspub.comnih.govttb.govacs.org
Contribution to Flavor and Off-Flavor Profiles
The non-deuterated form, trans,trans-2,4-nonadienal (B146766), is a potent aroma compound with a significant impact on the flavor and off-flavor profiles of a wide variety of food products. researchgate.netnih.govthegoodscentscompany.com It is primarily associated with fatty, deep-fried, and sometimes unpleasant "warmed-over" flavors. nih.govfemaflavor.org The accurate quantification of this compound using trans,trans-2,4-Nonadienal-d7 is crucial for understanding and controlling these sensory attributes.
| Food Product | Associated Flavor/Off-Flavor Profile of trans,trans-2,4-Nonadienal |
| Cooked Meats (Beef, Chicken, Pork) | Warmed-over flavor, fatty, tallowy |
| Fried Foods | Deep-fried, fatty, oily |
| Nuts (e.g., Peanuts) | Fatty notes |
| Dairy Products | Oxidized, stale |
| Fish and Fish Oil | Rancid, fishy |
Impact of Processing and Storage on Aldehyde Formation
Food processing techniques such as heating, frying, and roasting, as well as storage conditions, can significantly influence the formation of trans,trans-2,4-nonadienal. thegoodscentscompany.comnih.gov By employing trans,trans-2,4-Nonadienal-d7 as an internal standard, researchers can accurately track the generation of its non-deuterated counterpart under various conditions. This enables the optimization of processing parameters and storage protocols to either promote desirable flavor development or mitigate the formation of off-flavors.
| Processing/Storage Condition | Impact on trans,trans-2,4-Nonadienal Formation |
| High-Temperature Cooking (e.g., Frying, Roasting) | Increased formation due to accelerated lipid oxidation and Maillard reactions. |
| Prolonged Storage | Increased formation, especially in the presence of oxygen and light. |
| Refrigeration/Freezing | Can slow down but not completely halt the formation of the aldehyde. |
| Presence of Antioxidants | Can inhibit or reduce the rate of formation. |
Elucidation of Formation Mechanisms in Food Matrices
Understanding the chemical pathways that lead to the formation of trans,trans-2,4-nonadienal is essential for controlling its presence in food. The use of trans,trans-2,4-Nonadienal-d7 in model systems and real food matrices allows for the precise monitoring of the aldehyde's formation, aiding in the elucidation of these mechanisms.
Lipid Oxidation and Maillard Reaction Pathways
The two primary pathways responsible for the formation of trans,trans-2,4-nonadienal in food are lipid oxidation and the Maillard reaction. mdpi.comnih.govresearchgate.net
Lipid Oxidation: This is the major pathway for the formation of trans,trans-2,4-nonadienal. It involves the auto-oxidation of polyunsaturated fatty acids, particularly linoleic and arachidonic acids. mdpi.com The process is a free-radical chain reaction that leads to the formation of hydroperoxides, which then decompose to form a variety of volatile compounds, including aldehydes like trans,trans-2,4-nonadienal. nih.gov
By adding trans,trans-2,4-Nonadienal-d7 at the start of experiments involving these reactions, scientists can accurately quantify the de novo synthesis of the unlabeled aldehyde.
Precursors from Amino Acids and Fatty Acids
The primary precursors for the formation of trans,trans-2,4-nonadienal are specific fatty acids. mdpi.com Certain amino acids can also play a role, particularly in the context of the Maillard reaction and Strecker degradation. nih.gov
| Precursor Type | Specific Precursors | Role in Formation |
| Fatty Acids | Linoleic acid, Arachidonic acid | Primary substrates for lipid oxidation leading to the formation of trans,trans-2,4-nonadienal. mdpi.com |
| Amino Acids | Can participate in the Maillard reaction and Strecker degradation, which can indirectly contribute to the formation of aldehydes. nih.gov |
The application of trans,trans-2,4-Nonadienal-d7 in studies with labeled precursors (e.g., ¹³C-labeled fatty acids) can provide detailed insights into the conversion rates and efficiencies of these formation pathways.
Environmental Research Implications of Trans,trans 2,4 Nonadienal D7
Tracing Environmental Fate and Degradation Pathways
The environmental fate of a chemical compound encompasses its transport, distribution, and transformation in various environmental compartments, including air, water, and soil. Understanding the degradation pathways—the chemical and biological reactions that break down the compound—is crucial for assessing its persistence and potential for long-term environmental impact.
While direct studies on the environmental fate of trans,trans-2,4-Nonadienal-d7 are not the focus of environmental research, its use as an internal standard is fundamental to studies investigating the environmental presence and degradation of trans,trans-2,4-Nonadienal (B146766). clearsynth.com This aldehyde is a known product of lipid peroxidation and is found in various environmental matrices. chemdad.com
The key advantage of using a deuterated standard like trans,trans-2,4-Nonadienal-d7 lies in its chemical similarity to the target analyte. researchgate.net It behaves almost identically during extraction, derivatization, and chromatographic separation from environmental samples. nih.govaptochem.com However, due to its higher mass, it can be distinguished from the non-labeled compound by mass spectrometry. This allows for the precise quantification of trans,trans-2,4-Nonadienal, by correcting for any loss of the analyte during sample processing and analysis. clearsynth.com
By accurately measuring the decrease in the concentration of trans,trans-2,4-Nonadienal over time in a controlled environmental simulation (e.g., a water or soil microcosm), researchers can determine its degradation rate. Furthermore, by identifying the formation of breakdown products in relation to the disappearance of the parent compound, its degradation pathways can be elucidated. The use of trans,trans-2,4-Nonadienal-d7 ensures that these measurements are reliable and not skewed by experimental variability. nih.gov
Methodologies for Environmental Monitoring and Analysis
The accurate detection and quantification of volatile and reactive aldehydes like trans,trans-2,4-Nonadienal in complex environmental samples present significant analytical challenges. nih.gov Methodologies for their monitoring and analysis often require a derivatization step to improve the stability and chromatographic properties of the analytes. nih.gov Isotope dilution mass spectrometry, utilizing deuterated standards such as trans,trans-2,4-Nonadienal-d7, is a premier technique for this purpose. nih.gov
Analytical approaches typically involve gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-mass spectrometry (HPLC-MS). nih.gov In these methods, a known amount of trans,trans-2,4-Nonadienal-d7 is added to the environmental sample at the beginning of the analytical procedure. clearsynth.com This "internal standard" experiences the same procedural variations as the native analyte. aptochem.com
The following interactive table provides an overview of analytical parameters that are relevant in the context of using deuterated standards for the analysis of aldehydes in environmental samples.
| Analytical Parameter | Description | Typical Application with trans,trans-2,4-Nonadienal-d7 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | The use of an internal standard can help in achieving lower LODs for trans,trans-2,4-Nonadienal by improving signal-to-noise ratios. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. | Essential for determining trace levels of trans,trans-2,4-Nonadienal in environmental samples with confidence. |
| Recovery | The percentage of the analyte that is successfully recovered through the entire analytical process. | By comparing the recovery of the deuterated standard to the analyte, accurate quantification is possible even with incomplete recovery. |
| Matrix Effect | The influence of other components in the sample on the analytical signal of the target analyte. | The internal standard helps to compensate for signal suppression or enhancement caused by the sample matrix. clearsynth.com |
The following table presents hypothetical research findings that could be generated in a study using trans,trans-2,4-Nonadienal-d7 for the analysis of its non-deuterated counterpart in various environmental samples.
| Sample Matrix | Analytical Method | Derivatization Agent | Mean Recovery (%) | Limit of Quantification (µg/L) |
| River Water | GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | 95 | 0.1 |
| Industrial Effluent | HPLC-MS/MS | 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | 88 | 0.5 |
| Ambient Air (sorbent tube) | GC-MS | PFBHA | 92 | 0.05 (µg/m³) |
| Soil Extract | HPLC-MS/MS | DNPH | 85 | 1.0 (µg/kg) |
These tables illustrate how the application of a deuterated internal standard like trans,trans-2,4-Nonadienal-d7 is integral to obtaining the high-quality data necessary for meaningful environmental research.
Emerging Research Frontiers and Future Perspectives
Integration of Deuterated Aldehyde Research with Advanced Omics Technologies
The use of stable isotope-labeled compounds is a cornerstone of modern omics research, enabling precise and quantitative analysis of complex biological systems. Trans,trans-2,4-Nonadienal-d7, as a deuterated version of a biologically relevant aldehyde, is positioned to play a significant role in metabolomics and lipidomics, with potential applications in proteomics.
In the field of metabolomics , which involves the comprehensive study of small molecules (metabolites) within a biological system, deuterated standards like trans,trans-2,4-Nonadienal-d7 are crucial for accurate quantification using mass spectrometry (MS)-based techniques. When analyzing complex mixtures such as biofluids or tissue extracts, the presence of a known concentration of the deuterated analog allows for the precise measurement of its non-deuterated counterpart, correcting for variations in sample preparation and instrument response. The heavy isotope label of trans,trans-2,4-Nonadienal-d7 ensures that it is chemically identical to the natural analyte but distinguishable by its mass-to-charge ratio in a mass spectrometer.
Lipidomics , a sub-discipline of metabolomics, focuses on the study of cellular lipids. Trans,trans-2,4-Nonadienal (B146766) is a product of lipid peroxidation, a key process in oxidative stress and cellular damage. The use of trans,trans-2,4-Nonadienal-d7 as an internal standard allows for the accurate tracking of lipid peroxidation pathways and the quantification of this specific aldehyde as a biomarker for oxidative stress-related diseases.
While direct integration with proteomics —the large-scale study of proteins—is less common for a small molecule like trans,trans-2,4-Nonadienal-d7, its utility is found in the study of protein modifications. Aldehydes are known to react with proteins, forming adducts that can alter protein function and contribute to pathology. By using techniques that can identify and quantify these adducts, researchers can employ trans,trans-2,4-Nonadienal-d7 to spike into biological samples to act as a recovery and quantification standard for aldehyde-protein adducts during mass spectrometry analysis.
Computational Chemistry and Modeling for Deuteration Studies
Computational chemistry provides powerful tools to understand the subtle yet significant effects of isotopic substitution on molecular properties and reactivity. For trans,trans-2,4-Nonadienal-d7, computational modeling can offer insights that are difficult to obtain through experimental means alone.
One of the primary applications of molecular modeling for deuterated compounds is the prediction of vibrational spectra. The substitution of hydrogen with deuterium (B1214612) alters the vibrational frequencies of the C-D bonds compared to C-H bonds. Quantum mechanical calculations can accurately predict these changes, which is valuable for interpreting experimental infrared (IR) and Raman spectra of trans,trans-2,4-Nonadienal-d7 and distinguishing it from its non-deuterated form in complex environments.
Furthermore, computational models can be used to study the kinetic isotope effect (KIE) . The KIE is a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. For trans,trans-2,4-Nonadienal, which can undergo various metabolic and chemical reactions, understanding the KIE associated with deuteration can help elucidate reaction mechanisms. For instance, if a C-H bond is broken in the rate-determining step of a reaction, the corresponding C-D bond in trans,trans-2,4-Nonadienal-d7 will be broken more slowly, a phenomenon that can be modeled and quantified through computational chemistry.
These computational approaches are essential for refining our understanding of how deuteration affects the behavior of trans,trans-2,4-Nonadienal at a molecular level, which in turn can inform its application in analytical and biological studies.
Development of Novel Research Tools and Probes Based on trans,trans-2,4-Nonadienal - d7
Beyond its role as an internal standard, there is potential for trans,trans-2,4-Nonadienal-d7 to be developed into more sophisticated research tools and probes for studying specific biological processes. The aldehyde functional group is reactive and can be chemically modified to create new molecules with tailored properties.
One promising area is the development of chemical probes to study the biological targets of trans,trans-2,4-Nonadienal. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the trans,trans-2,4-Nonadienal-d7 scaffold, researchers can create probes to identify and isolate proteins that react with this aldehyde. The deuterated core of the probe would still allow for mass spectrometry-based quantification and identification of the target molecules.
Another potential application is in the development of activity-based probes . These are designed to react with specific enzymes that metabolize aldehydes. A probe based on trans,trans-2,4-Nonadienal-d7 could be used to profile the activity of aldehyde dehydrogenases or other relevant enzymes in complex biological samples, providing insights into metabolic pathways and their dysregulation in disease.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for trans,trans-2,4-Nonadienal - d7 in isotopic labeling studies, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions via catalytic deuteration or isotopic exchange. For example, deuterated aldehydes like This compound are synthesized using palladium-based catalysts under controlled deuterium gas pressure. Purity optimization requires rigorous purification via column chromatography or preparative HPLC, with purity verification by GC-MS (>98% isotopic enrichment) .
- Key Considerations : Monitor side reactions (e.g., over-reduction to alcohols) and ensure inert atmospheres to prevent oxidation.
Q. How is This compound characterized in terms of structural and isotopic integrity?
- Methodological Answer :
- GC-MS : Quantifies deuterium incorporation and identifies non-deuterated impurities using selective ion monitoring (SIM) .
- NMR : H-NMR confirms the absence of proton signals at deuterated positions, while C-NMR verifies backbone integrity .
- Isotopic Purity : Use high-resolution mass spectrometry (HRMS) to distinguish between d₇ and d₆ isotopologues, critical for tracer studies .
Q. What are the primary research applications of This compound in lipid oxidation studies?
- Methodological Answer : It serves as a stable isotope tracer in:
- Mechanistic Studies : Tracking lipid peroxidation pathways in model systems (e.g., linoleic acid oxidation) .
- Metabolite Identification : Detecting deuterated aldehydes in biological matrices via LC-MS/MS .
Advanced Research Questions
Q. How do isotopic effects influence the reactivity of This compound in complex biological matrices?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Measure reaction rates (e.g., Schiff base formation with lysine) using ratios. For aldehydes, KIE values >1 indicate slower deuterated reactions .
- Matrix Interference : Use deuterated internal standards to correct for ion suppression in LC-MS workflows .
Q. What stability challenges arise when storing This compound, and how can degradation be mitigated?
- Methodological Answer :
- Degradation Pathways : Autoxidation to carboxylic acids or polymerization under light/heat.
- Stabilization : Store at −80°C under argon with antioxidants (e.g., BHT). Monitor stability via periodic GC-MS .
Q. How can conflicting quantification data for This compound in food matrices be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
